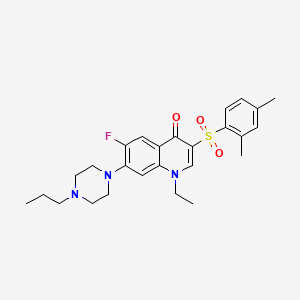

3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its complex structure, which includes a quinolone core, a sulfonyl group attached to a dimethylbenzene ring, and a propylpiperazine moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic or basic conditions.

Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The sulfonyl group is introduced by reacting the quinolone intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Piperazine Substitution: The final step involves the substitution of the piperazine ring, which is achieved by reacting the intermediate with 4-propylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the quinolone core, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols, in the presence of bases like triethylamine or pyridine.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the quinolone core.

Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinolone derivatives in various chemical reactions.

Biology

Biologically, it is investigated for its potential as an antimicrobial agent due to the presence of the quinolone core, which is known for its antibacterial properties.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as an antibacterial or antiviral agent. The presence of the piperazine ring suggests possible activity against central nervous system disorders.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one likely involves interaction with bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. The compound inhibits these enzymes, leading to the disruption of bacterial DNA synthesis and cell death.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another quinolone derivative with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a similar core structure but different functional groups.

Norfloxacin: A quinolone with a similar antibacterial activity profile.

Uniqueness

What sets 3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of a sulfonyl group, a fluoro group, and a propylpiperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.

Biological Activity

3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C23H28FN2O3S, with a molecular weight of approximately 463.0 g/mol. The structural characteristics include a sulfonyl group, a fluorine atom, and a piperazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H28FN2O3S |

| Molecular Weight | 463.0 g/mol |

| CAS Number | 892775-61-0 |

The mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial DNA replication and cell division. Similar quinoline derivatives have been shown to target bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial growth inhibition and cell death.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit broad-spectrum antibacterial activity. The presence of the sulfonyl group enhances the compound's interaction with bacterial targets, making it effective against various strains. In vitro studies have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways and confirm the compound's efficacy in clinical settings.

Case Studies

Recent studies have explored the biological activity of similar compounds:

- Study on Antibacterial Activity : A comparative analysis of various quinoline derivatives revealed that modifications in the sulfonamide structure significantly impacted their antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .

- Anticancer Research : A study investigated the effects of related quinoline derivatives on cancer cell lines, demonstrating that certain modifications led to increased apoptosis rates. This suggests that structural variations can optimize therapeutic efficacy .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions where reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity. Techniques such as continuous flow chemistry are often employed to enhance efficiency in industrial settings .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-9-28-10-12-30(13-11-28)23-16-22-20(15-21(23)27)26(31)25(17-29(22)6-2)34(32,33)24-8-7-18(3)14-19(24)4/h7-8,14-17H,5-6,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRCWQCGENQHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)CC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.